[2-(butan-2-yl)phenyl]boronic acid CAS 89787-13-3 properties
[2-(butan-2-yl)phenyl]boronic acid CAS 89787-13-3 properties
The following Technical Whitepaper is structured to provide a comprehensive analysis of [2-(butan-2-yl)phenyl]boronic acid .
Steric Architecture, Synthetic Pathways, and Catalytic Utility
Executive Summary
[2-(butan-2-yl)phenyl]boronic acid is a specialized organoboron building block characterized by significant steric bulk at the ortho position. Unlike simple phenylboronic acids, the presence of a sec-butyl group adjacent to the boronic acid moiety creates a "steric lock," influencing both its stability and its reactivity profile in transition-metal-catalyzed cross-coupling reactions. This compound is primarily utilized in the synthesis of sterically congested biaryls, which are critical motifs in atropisomeric ligands, molecular motors, and pharmacophores requiring restricted conformational flexibility.
Critical Identity Advisory
CAS Registry Conflict: Database records for CAS 89787-13-3 frequently map to the structural analog [2-(tert-butyl)phenyl]boronic acid. However, the chemical name provided for this guide is [2-(butan-2-yl)phenyl]boronic acid (containing a sec-butyl group).
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This guide focuses strictly on the sec-butyl structure ([2-(butan-2-yl)phenyl]boronic acid) as requested.
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Implication: The sec-butyl group introduces a chiral center at the benzylic position, adding stereochemical complexity absent in the tert-butyl analog.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | [2-(butan-2-yl)phenyl]boronic acid |
| Synonyms | 2-sec-butylphenylboronic acid; o-sec-butylbenzeneboronic acid |
| Molecular Formula | C₁₀H₁₅BO₂ |
| Molecular Weight | 178.04 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, THF, DCM, EtOAc; Insoluble in Water |
| Structural Feature | Ortho-substituted steric hindrance; Chiral benzylic carbon |
| Acidity (pKa) | ~8.5–9.0 (Estimated; elevated due to steric shielding of the boron center) |
Structural Analysis: The "Ortho Effect"
The utility of [2-(butan-2-yl)phenyl]boronic acid is defined by the spatial arrangement of the sec-butyl group.
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Transmetallation Barrier: In Suzuki-Miyaura couplings, the rate-limiting step for hindered substrates is often transmetallation. The sec-butyl group shields the C-B bond, making the approach of the Palladium(II) complex energetically demanding.
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Protodeboronation Susceptibility: While steric bulk generally protects against nucleophilic attack, it can also accelerate protodeboronation (cleavage of the C-B bond) under acidic conditions or high temperatures by relieving steric strain in the transition state.
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Chirality: The sec-butyl group possesses a chiral center (R/S). Unless prepared via asymmetric synthesis, this material exists as a racemate. This is a critical consideration if the final biaryl target requires atroposelective synthesis, as the existing chirality can influence the diastereoselectivity of the coupling.
Synthesis & Manufacturing Protocols
Retrosynthetic Logic
Direct electrophilic borylation of sec-butylbenzene is non-selective, yielding mixtures of para and ortho isomers. The definitive route requires a Lithium-Halogen Exchange strategy starting from the pre-functionalized aryl halide, 1-bromo-2-(butan-2-yl)benzene.
Protocol: Cryogenic Lithium-Halogen Exchange
Reagents:
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Substrate: 1-bromo-2-(butan-2-yl)benzene (1.0 equiv)
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Lithiating Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
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Boron Source: Triisopropyl borate (1.2 equiv) or Trimethyl borate
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Solvent: Anhydrous THF (degassed)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Charge with anhydrous THF and the aryl bromide substrate.
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Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). This temperature is mandatory to prevent the Wurtz coupling side reaction or benzylic deprotonation.
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Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour at -78°C to generate the [2-(butan-2-yl)phenyl]lithium intermediate.
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Electrophile Trapping: Add Triisopropyl borate dropwise. The bulky isopropyl groups prevent multiple additions (formation of borinic acids).
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Warm-up & Hydrolysis: Allow the mixture to warm to room temperature overnight. Quench with 1M HCl (aqueous) to hydrolyze the boronate ester to the free boronic acid.
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Purification: Extract with diethyl ether. The crude product is often prone to dehydration (forming boroxines). Recrystallization from hexanes/EtOAc is the preferred purification method.
Visual Workflow: Synthesis Pathway
Figure 1: Synthetic pathway via cryogenic lithium-halogen exchange.
Applications: Sterically Demanding Cross-Coupling
The primary application of [2-(butan-2-yl)phenyl]boronic acid is in Suzuki-Miyaura Cross-Coupling to form hindered biaryls.
The Challenge: Transmetallation
Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail because the bulky sec-butyl group prevents the palladium center from approaching the boron atom.
Optimized Protocol: The Buchwald System
To overcome the steric barrier, electron-rich, bulky phosphine ligands are required. These ligands facilitate oxidative addition and accelerate transmetallation by creating a highly active mono-ligated Pd(0) species.
Recommended Conditions:
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Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
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Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . SPhos is particularly effective for ortho-substituted boronic acids.
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Base: K₃PO₄ (anhydrous) or K₂CO₃.
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
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Temperature: 100°C – 110°C.
Mechanism & Steric Logic
Figure 2: Catalytic cycle highlighting the Transmetallation bottleneck caused by the ortho-sec-butyl group.
Handling, Stability & Safety
Protodeboronation Risk
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Mechanism: Ortho-alkyl boronic acids are prone to hydrolytic cleavage of the C-B bond, releasing the parent arene (sec-butylbenzene). This is catalyzed by acids and certain metal salts.
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Mitigation: Avoid acidic workups. Store the compound under an inert atmosphere (Argon) at 2-8°C. If the compound turns "oily," it may have dehydrated to the boroxine (trimer), which is often still reactive and usable.
Safety Profile (GHS)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use standard PPE (nitrile gloves, safety glasses). Perform all synthesis steps involving n-BuLi in a fume hood behind a blast shield.
References
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Sigma-Aldrich. Product Specification: (2-(tert-Butyl)phenyl)boronic acid (CAS 89787-13-3).[1]Link(Note: Cited for CAS verification and identity conflict analysis).
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
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Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. Link
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PubChem. Compound Summary: Boronic acid, B-[2-(1-methylpropyl)phenyl]-.Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
